molecular formula C10H11ClFN B13683007 1-(4-Chloro-2-fluorobenzyl)azetidine

1-(4-Chloro-2-fluorobenzyl)azetidine

Cat. No.: B13683007
M. Wt: 199.65 g/mol
InChI Key: OXPKYRKMDMCTHG-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorobenzyl)azetidine is a heterocyclic organic compound that features a four-membered azetidine ring substituted with a 4-chloro-2-fluorobenzyl group Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-fluorobenzyl)azetidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 4-chloro-2-fluorobenzylamine with an azetidine precursor under basic conditions can yield the desired product. Another method involves the use of radical strain-release photocatalysis, where azabicyclo[1.1.0]butanes are used as starting materials .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-fluorobenzyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Chloro-2-fluorobenzyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorobenzyl)azetidine involves its interaction with specific molecular targets. The azetidine ring’s strain and the presence of the 4-chloro-2-fluorobenzyl group contribute to its reactivity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

  • 1-(2-Chloro-4-fluorobenzyl)azetidine
  • 1-(5-Bromo-2-fluorobenzyl)azetidine
  • 1-(4-Chloro-2-fluorobenzyl)piperidine

Uniqueness: 1-(4-Chloro-2-fluorobenzyl)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity. Compared to other azetidine derivatives, it offers a unique combination of electronic and steric effects, making it a valuable compound in various research applications .

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

1-[(4-chloro-2-fluorophenyl)methyl]azetidine

InChI

InChI=1S/C10H11ClFN/c11-9-3-2-8(10(12)6-9)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2

InChI Key

OXPKYRKMDMCTHG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=C(C=C(C=C2)Cl)F

Origin of Product

United States

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